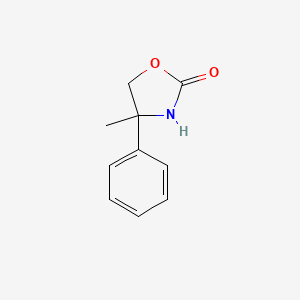
5-(4-Methylphenyl)-2-(4-piperidyl)-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Methylphenyl)-2-(4-piperidyl)-1,3,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom
Méthodes De Préparation
The synthesis of 5-(4-Methylphenyl)-2-(4-piperidyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-methylbenzohydrazide with 4-piperidylcarbonyl chloride in the presence of a base such as triethylamine. The reaction mixture is then heated to promote cyclization, resulting in the formation of the oxadiazole ring.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
5-(4-Methylphenyl)-2-(4-piperidyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically targets the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may reduce the oxadiazole ring or other functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring or the methylphenyl group. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce various reduced forms of the compound.
Applications De Recherche Scientifique
5-(4-Methylphenyl)-2-(4-piperidyl)-1,3,4-oxadiazole has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound for the development of new drugs.
Industry: In industrial applications, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 5-(4-Methylphenyl)-2-(4-piperidyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
5-(4-Methylphenyl)-2-(4-piperidyl)-1,3,4-oxadiazole can be compared with other similar compounds, such as:
5-Phenyl-2-(4-piperidyl)-1,3,4-oxadiazole: This compound lacks the methyl group on the phenyl ring, which may affect its chemical properties and biological activities.
5-(4-Methylphenyl)-2-(4-morpholinyl)-1,3,4-oxadiazole:
5-(4-Methylphenyl)-2-(4-piperidyl)-1,3,4-thiadiazole: This compound contains a thiadiazole ring instead of an oxadiazole ring, which may result in different chemical and biological properties.
Propriétés
Formule moléculaire |
C14H17N3O |
|---|---|
Poids moléculaire |
243.30 g/mol |
Nom IUPAC |
2-(4-methylphenyl)-5-piperidin-4-yl-1,3,4-oxadiazole |
InChI |
InChI=1S/C14H17N3O/c1-10-2-4-11(5-3-10)13-16-17-14(18-13)12-6-8-15-9-7-12/h2-5,12,15H,6-9H2,1H3 |
Clé InChI |
LBYNFKBDNATLPC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=NN=C(O2)C3CCNCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


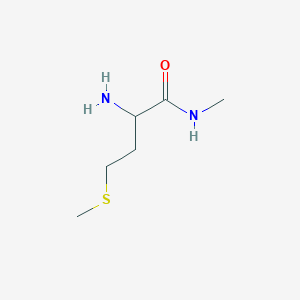

![(5Z)-2-[(3-hydroxyphenyl)amino]-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-1,3-thiazol-4(5H)-one](/img/structure/B12110217.png)
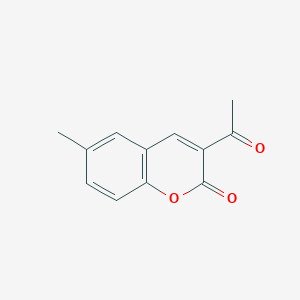
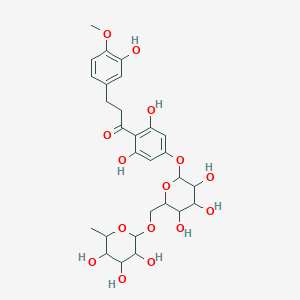
![Methyl 4-(12-acetyloxy-3,6-dihydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B12110237.png)


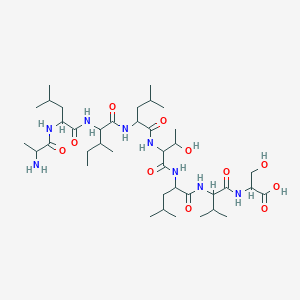
![(2-Methoxy-phenyl)-(5-methyl-[1,3,4]oxadiazol-2-yl)-methanone](/img/structure/B12110262.png)

![5-Chloro-2,10-dioxatricyclo[5.3.1.04,11]undecane-4,6-diol](/img/structure/B12110267.png)

